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molecular formula C17H15N B8551572 2,2-diphenylpent-4-enenitrile

2,2-diphenylpent-4-enenitrile

Cat. No. B8551572
M. Wt: 233.31 g/mol
InChI Key: FGMBSKDBJUARKV-UHFFFAOYSA-N
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Patent
US05073629

Procedure details

A solution of 2,2-diphenylacetonitrile (9.15 g) in THF (22.5 ml) was added dropwise to a stirred slurry of 80% sodium hydride (2.85 g, washed twice with hexane) and THF, under nitrogen. The mixture was stirred vigorously until the evolution of gas ceased. Allyl bromide (6.3 g) was added by syringe, and the resultant mixture was stirred at room temperature for 18 hours. The mixture was carefully poured into ice water, and the aqueous mixture was extracted with ethyl acetate (3×). The combined extracts were washed with water and brine (once each), dried (MgSO4), and rotary evaporated to yield 11.1 g of 2,2-diphenyl-4-pentenenitrile, as an oily product.
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:18]1[CH2:22]OC[CH2:19]1>>[C:10]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:22][CH:18]=[CH2:19])[C:8]#[N:9])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
22.5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with hexane) and THF
ADDITION
Type
ADDITION
Details
Allyl bromide (6.3 g) was added by syringe
STIRRING
Type
STIRRING
Details
the resultant mixture was stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The mixture was carefully poured into ice water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine (once each),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)(CC=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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